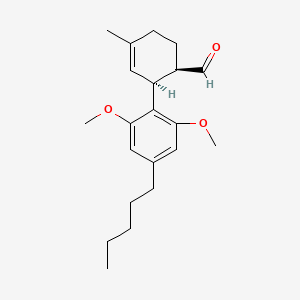

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde

Description

This chiral aldehyde features a cyclohexene ring substituted with a methyl group at position 4 and an aldehyde functional group at position 1. The stereochemistry (1R,2S) is critical for its spatial orientation, influencing its reactivity and interactions. The aryl group at position 2 is a 2,6-dimethoxy-4-pentylphenyl moiety, contributing to its lipophilicity and steric profile.

Properties

Molecular Formula |

C21H30O3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde |

InChI |

InChI=1S/C21H30O3/c1-5-6-7-8-16-12-19(23-3)21(20(13-16)24-4)18-11-15(2)9-10-17(18)14-22/h11-14,17-18H,5-10H2,1-4H3/t17-,18-/m0/s1 |

InChI Key |

ZFXKYSGJMJDSOG-ROUUACIJSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)OC)[C@H]2C=C(CC[C@H]2C=O)C)OC |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2,6-Dimethoxy-4-hydroxybenzaldehyde : A key aromatic precursor bearing the dimethoxy and aldehyde functionalities, often used as a starting point for aromatic substitution and coupling reactions.

- 4-Methylcyclohex-3-ene-1-carbaldehyde derivatives : Cyclohexene aldehydes functionalized for subsequent coupling.

- Boronic acid or ester derivatives of the aromatic moiety : Used in Suzuki-type coupling reactions.

- Chiral catalysts or auxiliaries : Employed to control stereochemistry during ring formation or coupling.

Key Synthetic Steps

The synthesis generally proceeds through the following stages:

- Functionalization of the aromatic ring : Introduction of the pentyl side chain at the para position relative to the aldehyde and methoxy groups, often through alkylation or cross-coupling reactions.

- Stereoselective cyclohexene ring formation : Construction of the cyclohex-3-ene-1-carbaldehyde core with control over the 1R,2S stereochemistry, typically via asymmetric synthesis methods or chiral pool starting materials.

- Coupling of the aromatic moiety to the cyclohexene ring : Using catalytic methods such as boron trifluoride–etherate catalyzed coupling or other Lewis acid-mediated reactions to attach the aromatic group to the cyclohexene scaffold.

- Final functional group adjustments and purification : Including oxidation or reduction steps if necessary, followed by chromatographic purification.

Detailed Preparation Methods

Synthesis of 2,6-Dimethoxy-4-pentylbenzaldehyde Intermediate

A common approach starts from commercially available 2,6-dimethoxy-4-hydroxybenzaldehyde. The hydroxy group is alkylated with a pentyl group via Williamson ether synthesis or Friedel-Crafts alkylation under controlled conditions.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | Pentyl bromide, K2CO3, acetone, reflux | 65-75 | Alkylation at para position to aldehyde |

| Purification | Column chromatography (silica gel) | - | Purified as colorless solid |

Construction of the Cyclohex-3-ene-1-carbaldehyde Core

The cyclohexene ring bearing the 4-methyl substituent and aldehyde functionality is prepared via asymmetric synthesis routes:

- Asymmetric Diels-Alder reactions : Using chiral dienophiles and dienes to build the cyclohexene ring with stereocontrol.

- Chiral auxiliary-mediated aldol or Michael additions : To install the aldehyde and methyl substituents with defined stereochemistry.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diels-Alder | Chiral catalyst, diene, dienophile, solvent | 60-70 | High stereoselectivity (1R,2S) |

| Aldol addition | Chiral auxiliary, base, aldehyde | 55-65 | Stereocontrol at C1 and C2 |

Coupling Aromatic Moiety with Cyclohexene Core

A critical step is the coupling of the aromatic 2,6-dimethoxy-4-pentylphenyl group to the cyclohexene ring at position 2. Boron trifluoride–etherate catalysis in dichloromethane solvent has been reported as effective:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Coupling | Boron trifluoride–etherate, DCM, RT | 50-60 | Lewis acid catalyzed coupling |

| Purification | Flash chromatography | - | Isolates (1R,2S) stereoisomer |

Alternative Synthesis via Mitsunobu Reaction

A Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–20 °C has been employed to couple phenolic and alcohol functionalities, useful in intermediate steps involving benzaldehyde derivatives:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mitsunobu | DIAD, triphenylphosphine, THF, 0-20 °C | 56 | Mild conditions, good stereochemical retention |

Summary Table of Preparation Methods

| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Stereochemical Control | Notes |

|---|---|---|---|---|---|

| Aromatic ring alkylation | Williamson ether/Friedel-Crafts | Pentyl bromide, K2CO3, acetone, reflux | 65-75 | N/A | Para-alkylation of hydroxybenzaldehyde |

| Cyclohexene ring formation | Asymmetric Diels-Alder | Chiral catalyst, diene/dienophile | 60-70 | High (1R,2S) | Key stereocenter formation |

| Aldehyde and methyl installation | Chiral auxiliary aldol/Michael | Base, chiral auxiliary | 55-65 | High | Stereochemistry at C1 and C2 |

| Aromatic-cyclohexene coupling | Lewis acid catalysis | Boron trifluoride–etherate, DCM | 50-60 | Retains stereochemistry | Efficient aromatic attachment |

| Phenol-alcohol coupling | Mitsunobu reaction | DIAD, triphenylphosphine, THF, 0-20 °C | 56 | Good retention | Mild conditions, versatile |

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: The major product would be the corresponding carboxylic acid.

Reduction: The major product would be the corresponding primary alcohol.

Substitution: The products would depend on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound or its derivatives could be investigated for therapeutic applications, particularly if they exhibit bioactive properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to two structurally related molecules (Table 1):

Table 1: Key Properties of Target Aldehyde and Analogs

Key Observations:

Functional Group Impact: The target aldehyde’s CHO group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). In contrast, the methyl ester analog’s COOCH3 group is less reactive but more stable under acidic conditions .

Substituent Effects :

- The 2,6-dimethoxy-4-pentylphenyl group in the target and its ester analog significantly increases molecular weight and lipophilicity, favoring membrane permeability in biological systems. The 4-methylpentyl-hydroxy analog () has a lower molecular weight (210.31 vs. ~348) and reduced hydrophobicity due to its polar hydroxyl group .

- Steric hindrance from the pentyl and dimethoxy groups in the target may limit accessibility to enzymatic active sites compared to less substituted analogs.

Biological Activity

The compound (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in therapeutic settings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a cyclohexene ring substituted with a dimethoxy-pentylphenyl group and an aldehyde functional group.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of dimethoxy phenols have shown effectiveness against various bacterial strains. The antimicrobial potential of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde has not been extensively documented in literature; however, its structural analogs suggest it may possess similar activities.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Potentially active | |

| Escherichia coli | Potentially active |

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For instance, studies on similar compounds showed significant inhibition of Interleukin (IL)-6 and IL-23 in macrophages, leading to reduced inflammation markers.

Key Findings:

- Inhibition of IL-6 and IL-23 in THP-1 macrophages.

- Downregulation of MAPK and NF-kB signaling pathways.

These findings imply that (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde could be explored for therapeutic applications in inflammatory diseases such as psoriasis and arthritis.

Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial properties of related compounds using agar well diffusion methods. The results indicated that compounds with similar functional groups had Minimum Inhibitory Concentrations (MIC) ranging from 1.56 to 12.9 µg/ml against various Gram-positive and Gram-negative bacteria.

Study 2: Inflammatory Response Modulation

In a model of psoriatic inflammation treated with imiquimod (IMQ), the application of compounds structurally related to (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde led to significant reductions in skin thickness and inflammatory cell infiltration. This suggests a promising avenue for further research into its anti-inflammatory mechanisms.

Q & A

How can researchers optimize the stereoselective synthesis of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde to improve yield and enantiomeric excess?

Answer:

Optimizing stereoselectivity requires a multi-faceted approach:

- Catalyst Selection : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance enantiomeric excess by stabilizing transition states. For cyclohexene derivatives, asymmetric hydrogenation or organocatalytic methods are often effective .

- Reaction Conditions : Temperature control (e.g., cryogenic conditions for sensitive intermediates) and solvent polarity adjustments (e.g., THF or DCM) can minimize racemization. For methoxy-substituted analogs, inert atmospheres (N₂/Ar) prevent oxidation .

- Purification Strategies : Use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers. Validate purity via polarimetry and chiral GC/MS .

What computational strategies are effective in predicting the receptor-binding interactions of this compound?

Answer:

Hybrid computational workflows are recommended:

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Glide to model interactions with target receptors (e.g., olfactory or GPCRs). Parameterize force fields for methoxy and pentyl groups to account for hydrophobic interactions .

- QSAR Modeling : Train models on structurally related aldehydes (e.g., 3-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde) to predict bioactivity. Incorporate descriptors like logP, polar surface area, and steric hindrance from the pentylphenyl moiety .

- Dynamic Simulations : Run MD simulations (NAMD/GROMACS) to assess conformational stability of the cyclohexene ring under physiological conditions .

Which spectroscopic methods are most reliable for confirming the stereochemistry and purity of this compound?

Answer:

A tiered analytical approach ensures accuracy:

- NMR : ¹H/¹³C NMR with COSY/NOESY to confirm stereochemistry (e.g., coupling constants for cyclohexene protons and NOE correlations between methoxy and aldehyde groups) .

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., oxime or hydrazone analogs) to unambiguously assign the (1R,2S) configuration .

- HPLC-MS : Use reverse-phase C18 columns with UV/Vis detection (λ = 220–280 nm) and high-resolution MS to verify purity (>98%) and rule out diastereomeric byproducts .

How should researchers address discrepancies in bioactivity data observed across studies involving this compound?

Answer:

Contradictions often arise from methodological variability:

- Standardized Assays : Adopt consensus protocols (e.g., fixed ligand concentrations, uniform cell lines) to minimize batch effects. For cyclohexene carbaldehydes, ensure consistent solvent (DMSO) concentrations ≤0.1% to avoid cytotoxicity .

- Meta-Analysis : Pool data from heterologous expression systems (e.g., HEK293 vs. Sf9 cells) and apply multivariate statistics to identify confounding variables (e.g., receptor density, assay temperature) .

- Orthogonal Validation : Cross-validate agonist/antagonist activity using calcium flux assays and electrophysiology for receptors like GPCRs or ion channels .

What methodologies assess the environmental persistence and toxicity of this compound?

Answer:

Environmental risk assessment requires tiered testing:

- Biodegradation Studies : Use OECD 301B (CO₂ evolution test) to evaluate aerobic degradation. For methoxy and pentyl groups, monitor hydrolysis rates at varying pH (4–9) .

- Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna LC50) and chronic exposure studies (algae growth inhibition). Compare results to structurally similar aldehydes (e.g., LD50 data from guinea pig dermal studies ).

- QSAR-ECOSAR : Predict environmental fate using software like EPI Suite, inputting logKow and molecular weight (e.g., ~300–350 g/mol for this compound) to estimate bioaccumulation potential .

How can researchers elucidate the metabolic pathways of this compound in mammalian systems?

Answer:

Key steps include:

- In Vitro Incubations : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., aldehyde oxidation to carboxylic acids). Monitor via LC-HRMS .

- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Methoxy groups may reduce CYP affinity compared to non-substituted analogs .

- Stable Isotope Tracing : Synthesize ¹³C-labeled analogs (e.g., at the cyclohexene ring) to track metabolic incorporation into TCA cycle intermediates via NMR or MS .

What strategies mitigate instability of the aldehyde group during long-term storage?

Answer:

- Derivatization : Convert to oximes or hydrazones (e.g., with hydroxylamine hydrochloride) to stabilize the aldehyde. Revert to parent compound via mild acid hydrolysis before use .

- Storage Conditions : Store under argon at –20°C in amber vials with molecular sieves (3Å) to prevent moisture absorption and oxidation. Avoid prolonged exposure to light .

- Quality Control : Perform periodic FT-IR analysis to detect aldehyde oxidation (peak shift from ~1720 cm⁻¹ to ~1700 cm⁻¹ for carboxylic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.